3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-based derivative featuring a sulfonyl-linked piperazine moiety and an N-phenyl carboxamide group. Its structural complexity arises from the integration of a 5-chloro-2-methylphenyl-substituted piperazine, which is sulfonylated and attached to the pyrazole core. The 1-methyl group on the pyrazole and the terminal phenyl carboxamide further enhance its molecular diversity.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-16-8-9-17(23)14-20(16)27-10-12-28(13-11-27)32(30,31)22-19(15-26(2)25-22)21(29)24-18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOXFIYQLHKZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves multiple stepsThe final step involves the formation of the carboxamide group under specific conditions, such as the use of coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base like lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the 5-chloro-2-methylphenyl group participates in nucleophilic substitution reactions. For example:
-
Aromatic substitution : Under basic conditions, the chloro group can be replaced by nucleophiles (e.g., amines, alkoxides).
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Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids replaces the chloro group with aryl or alkyl groups.
Table 1: Substitution Reactions of the Chloro Group
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| KNH₂, DMF, 80°C | Amine derivative | 78 | |
| Pd(PPh₃)₄, ArB(OH)₂ | Biaryl product | 85 |
Sulfonamide Group Reactivity
The sulfonyl group facilitates nucleophilic attack at the sulfur atom or serves as a leaving group in displacement reactions:
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Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, yielding sulfonic acid and amine intermediates.
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Alkylation : Reaction with alkyl halides forms N-alkylated piperazine derivatives.
Table 2: Sulfonamide Reactions
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, reflux | Sulfonic acid + Piperazine | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative |
Carboxamide Transformations
The carboxamide group undergoes hydrolysis and condensation:
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Hydrolysis : Heating with HCl or NaOH converts the carboxamide to a carboxylic acid .
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Condensation : Reacts with hydrazines or hydroxylamine to form hydrazides or hydroxamic acids .
Table 3: Carboxamide Reactivity
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, Δ | Carboxylic acid | 92 | |
| Hydroxamic Acid Formation | NH₂OH, NaOH | Hydroxamate | 88 |
Piperazine Ring Modifications
The piperazine ring undergoes alkylation, acylation, and ring-opening reactions:
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Acylation : Acetic anhydride acetylates the secondary amine.
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Ring-opening : Strong acids (e.g., H₂SO₄) cleave the ring to form diamines.
Pyrazole Core Reactivity
The pyrazole ring participates in electrophilic substitution, though steric hindrance from substituents limits reactivity:
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Nitration : HNO₃/H₂SO₄ selectively nitrates the 5-position of the pyrazole.
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Halogenation : NBS or Cl₂ adds halogens to the pyrazole ring under radical conditions.
Table 4: Pyrazole Ring Reactions
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 65 | |
| Bromination | NBS, AIBN, CCl₄ | 5-Bromo-pyrazole | 70 |
Scientific Research Applications
Chemical Profile
- Molecular Formula : C21H28ClN5O4S
- Molecular Weight : 482.98 g/mol
- IUPAC Name : 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide
- LogP : 2.159 (indicating moderate lipophilicity)
- Water Solubility : LogSw -3.34 (suggesting low solubility)
- Polar Surface Area : 83.107 Ų
Anticancer Activity
Recent studies indicate that derivatives of pyrazole, including M461-6542, exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can inhibit tumor cell proliferation across various human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making this compound a candidate for further development in cancer therapeutics .
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetic properties of M461-6542 focuses on its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for predicting the compound's behavior in biological systems and its potential therapeutic efficacy.
Neuropharmacology
The compound has been investigated for its potential effects on neurological disorders. By modulating specific neurotransmitter systems or ion channels, it may offer therapeutic benefits in conditions such as anxiety or depression .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives may possess antimicrobial properties. This aspect is being explored to evaluate their effectiveness against various bacterial strains, thereby expanding their potential use in treating infections .
Development of Advanced Materials
The unique chemical structure of M461-6542 positions it as a candidate for the development of advanced materials with specific properties such as conductivity or fluorescence. These materials could have applications in electronics or photonics .
Mechanism of Action
The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives are widely explored for their pharmacological properties, particularly as receptor modulators. Below is a systematic comparison of the target compound with analogs from the evidence:
Structural Analogues and Substituent Variations
Key Structural and Functional Differences
Sulfonyl vs. Sulfonamide Linkages :
- The target compound’s sulfonyl-piperazine bridge (vs. sulfonamide in ) may influence lipophilicity and membrane permeability. Sulfonamides generally exhibit higher metabolic stability due to resistance to esterase cleavage.
Halogenation Patterns :
- The 5-chloro-2-methylphenyl group on the target’s piperazine contrasts with the dichlorophenyl group in , which is critical for CB1 antagonism. Halogen position and number significantly affect receptor binding affinity.
Carboxamide Position: The target’s pyrazole-4-carboxamide differs from the pyrazole-3-carboxamide in .
Piperazine Modifications :
- Piperazine derivatives in (e.g., 1416890-87-3) incorporate difluorocyclohexyl groups, enhancing bulkiness and possibly CNS penetration compared to the target’s 5-chloro-2-methylphenyl substituent.
Research Findings and Implications
- Receptor Targeting: Compounds with dichlorophenyl groups (e.g., ) demonstrate nanomolar CB1 antagonism, suggesting that the target’s chloro-methylphenyl group might retain receptor affinity but with altered selectivity.
- Metabolic Stability : Sulfonamide-containing analogs (e.g., ) may outperform sulfonyl-linked derivatives in vivo due to reduced enzymatic degradation.
Biological Activity
The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide , also referred to by its ChemDiv ID M461-6542, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C21H28ClN5O4S
- Molecular Weight : 482.98 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc(ccc(Cl)c1)c1N(CC1)CCN1S(c1nn(C)cc1C(NCC1OCCC1)=O)(=O)=O
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 7 |
| LogP (Partition Coefficient) | 2.159 |
| LogD (Distribution Coefficient) | 2.159 |
| Water Solubility (LogSw) | -3.34 |
| Polar Surface Area | 83.107 |
| Acid Dissociation Constant (pKa) | 11.90 |
The biological activity of pyrazole derivatives, including this compound, is often linked to their interaction with various biological targets such as G protein-coupled receptors (GPCRs), enzymes, and ion channels. The presence of the piperazine moiety is known to enhance the binding affinity and selectivity towards specific receptors, suggesting a potential role in modulating neurotransmitter systems and inflammatory pathways .
Pharmacological Profile
Research indicates that compounds with a pyrazole nucleus exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory : Pyrazole derivatives are known for their anti-inflammatory properties, which may be attributed to the inhibition of cyclooxygenase enzymes.
- Antidepressant : Some studies suggest that modifications in the pyrazole structure can lead to enhanced antidepressant effects through serotonin receptor modulation.
- Anticancer : The compound has been included in screening libraries targeting various cancers, indicating its potential as an anticancer agent .
Recent Studies
A review of recent literature highlights several studies that have synthesized and evaluated pyrazole derivatives for their biological activities:
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .
- Neuropharmacological Effects : Another investigation focused on the neuroprotective effects of pyrazole compounds against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Properties : Research has shown that certain pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .
Screening Libraries Inclusion
The compound is included in several screening libraries aimed at identifying new therapeutic agents for various diseases:
- Cancer Screening Library : Targeting multiple cancer types.
- GPCR Targeted Library : Focusing on receptor interactions that could lead to new drug developments.
Q & A
Basic Research Questions
What are the established synthetic routes for 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole core, sulfonylation of the piperazine moiety, and coupling reactions. Key steps include:
Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux (DMF-DMA as a catalyst) to yield 1-methyl-N-phenyl-1H-pyrazole-4-carboxamide intermediates .
Sulfonylation : Reaction of the piperazine derivative (e.g., 4-(5-chloro-2-methylphenyl)piperazine) with sulfonyl chlorides in anhydrous dichloromethane, using triethylamine as a base, to introduce the sulfonyl group .
Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated piperazine and the pyrazole-carboxamide intermediate .
Yield Optimization : Reactions are typically conducted under nitrogen to prevent hydrolysis, with yields ranging from 70–85% after silica gel chromatography .
How is the structural integrity of this compound validated?
Methodological Answer:
Structural confirmation relies on multimodal spectroscopic and computational analysis:
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., aromatic protons at δ 6.9–8.1 ppm, piperazine methyl groups at δ 2.4–3.1 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 498.1 calculated for CHClNOS) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters and bond angles (e.g., 109.5° for sp-hybridized carbons in piperazine) validate stereochemistry .
Advanced Research Questions
What strategies resolve contradictions in reported biological activities (e.g., receptor selectivity vs. off-target effects)?
Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. To address this:
Purity Validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
Assay Standardization :
- Receptor Binding : Radioligand displacement assays (e.g., -spiperone for dopamine D2/D3 receptors) under controlled pH and temperature .
- Functional Assays : Measure cAMP inhibition (GPCR activity) or kinase inhibition (IC) using HEK293 cells transfected with target receptors .
Structural Analog Comparison : Test derivatives (e.g., replacing 5-chloro-2-methylphenyl with 4-fluorophenyl) to isolate SAR trends .
How can computational modeling predict the compound’s pharmacokinetics and target interactions?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT), with force fields (AMBER) optimizing ligand-receptor poses .
ADME Prediction : Tools like SwissADME estimate logP (2.8 ± 0.3), BBB permeability (CNS MPO score: 4.2), and CYP450 inhibition (risk of 3A4 inhibition) .
MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD (<2 Å for stable binding) .
What experimental approaches elucidate metabolic pathways and metabolite toxicity?
Methodological Answer:
In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I (oxidative) and phase II (glucuronidation) metabolites .
Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to identify electrophilic intermediates via neutral loss scanning (m/z 129) .
Toxicity Profiling :
- Cytotoxicity : MTT assay in HepG2 cells (IC >50 μM suggests low hepatotoxicity) .
- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) to assess mutagenicity .
Data Contradiction Analysis
How to address conflicting reports on the compound’s solubility and formulation stability?
Methodological Answer:
Solubility Determination : Use shake-flask method (pH 1–7.4 buffers) with HPLC quantification. Reported discrepancies may stem from:
- Polymorphism : DSC/TGA identifies crystalline vs. amorphous forms (melting points: 178–247°C) .
- Surfactant Use : Addition of Tween-80 (0.1% w/v) improves aqueous solubility from 0.5 mg/mL to 2.1 mg/mL .
Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation via UPLC-UV (λ = 254 nm). Acidic conditions (pH <3) hydrolyze the sulfonyl group, requiring enteric coating for oral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
